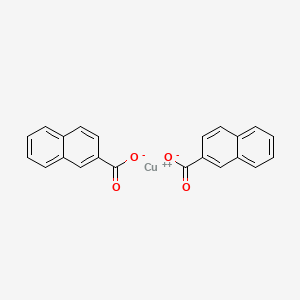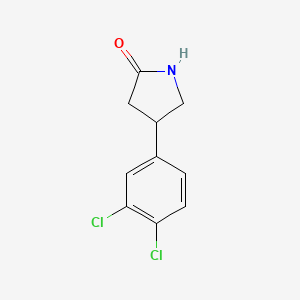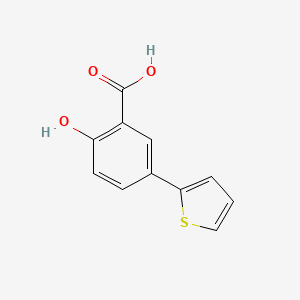
Copper(II) 2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) 2-naphthoate is a coordination compound where copper ions are coordinated with two 2-naphthoate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) 2-naphthoate can be synthesized through the reaction of copper(II) acetate with 2-naphthoic acid in an appropriate solvent. The reaction typically involves dissolving copper(II) acetate in a solvent such as methanol or ethanol, followed by the addition of 2-naphthoic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) 2-naphthoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The 2-naphthoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be facilitated using solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions may result in new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(II) 2-naphthoate has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in coupling reactions.
Materials Science: The compound’s unique structural properties make it useful in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Biological Applications: Copper complexes, including this compound, are studied for their potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which Copper(II) 2-naphthoate exerts its effects often involves the copper ion’s ability to participate in redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems . Additionally, the compound can interact with various molecular targets, including enzymes and DNA, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Uniqueness
Copper(II) 2-naphthoate is unique due to its specific coordination with 2-naphthoate ligands, which imparts distinct structural and chemical properties. Compared to other copper(II) complexes, it offers unique advantages in catalysis and materials science applications due to its stability and reactivity .
Eigenschaften
Molekularformel |
C22H14CuO4 |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
copper;naphthalene-2-carboxylate |
InChI |
InChI=1S/2C11H8O2.Cu/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
OHGJVAFVIMGJTE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B8774203.png)


![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)










